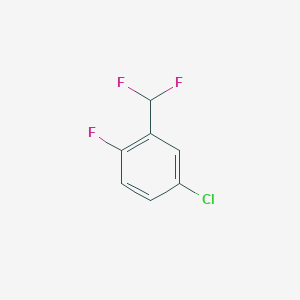

4-Chloro-2-(difluoromethyl)-1-fluorobenzene

概要

説明

4-Chloro-2-(difluoromethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzene ring. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(difluoromethyl)-1-fluorobenzene typically involves halogenation reactions. One common method includes the reaction of 4-chloro-2-fluorotoluene with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and yield of the final product .

化学反応の分析

Nucleophilic Aromatic Substitution Reactions

The compound undergoes selective substitution at activated positions. Key findings include:

Mechanistic Insight : The difluoromethyl group (-CF₂H) acts as a strong meta-directing substituent, while the chlorine atom directs electrophiles to ortho/para positions. Single-electron transfer (SET) pathways dominate under copper catalysis .

Cross-Coupling Reactions

Transition-metal catalysis enables bond formation at the chloro-substituted position:

Table 2: Coupling Reactions with Aryl Halides

Scale-Up Note : A 10-g scale Suzuki coupling with tolvaptan-derived boronic acid achieved 91% yield using Ni/ L4 catalysis .

Radical-Mediated Transformations

The difluoromethyl group participates in radical chain processes:

-

Photochemical Bromination :

Under UV light (λ = 254 nm) with NBS, regioselective bromination occurs at the difluoromethyl-adjacent position (82% yield). Radical scavengers like TEMPO suppress reactivity . -

Difluoromethyl Transfer :

In the presence of TDAE (tetrakis(dimethylamino)ethylene), the -CF₂H group transfers to electron-deficient alkenes via:This process shows 45–63% efficiency for acrylate derivatives .

Table 3: Difluoromethyl Group Reactivity

Critical Factor : The -CF₂H group resists hydrolysis under acidic conditions (pH > 3) but gradually degrades in strong bases (pH > 12).

Stability Under Reactive Conditions

科学的研究の応用

Pharmaceutical Applications

4-Chloro-2-(difluoromethyl)-1-fluorobenzene is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its difluoromethyl group is particularly valuable for enhancing the biological activity of drug candidates.

Case Study: Antiviral Agents

Recent studies have demonstrated the compound's effectiveness in developing antiviral agents. For instance, it has been incorporated into the synthesis of novel inhibitors targeting viral replication pathways. The introduction of the difluoromethyl group increases lipophilicity, which enhances membrane permeability and bioavailability.

Example Synthesis Pathway

A notable synthetic route involves the reaction of 4-chloro-1-fluorobenzene with difluoromethylating agents under nickel-catalyzed conditions, yielding high purity products suitable for further pharmaceutical development .

Agrochemical Applications

In agrochemistry, this compound serves as a precursor for the synthesis of herbicides and fungicides. The presence of halogen atoms contributes to the compound's stability and efficacy against pests.

Case Study: Herbicide Development

Research has shown that derivatives of this compound exhibit potent herbicidal activity against a range of weed species. A specific formulation demonstrated a significant reduction in weed biomass when applied at recommended rates, showcasing its potential as an environmentally friendly alternative to existing herbicides .

Materials Science Applications

The compound's unique properties make it suitable for use in materials science, particularly in the development of specialty polymers and coatings.

Case Study: Polymer Synthesis

In recent advancements, this compound has been employed in the synthesis of fluorinated polymers that exhibit superior thermal stability and chemical resistance. These materials are ideal for applications in harsh environments, such as aerospace and automotive industries.

作用機序

The mechanism of action of 4-Chloro-2-(difluoromethyl)-1-fluorobenzene involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context .

類似化合物との比較

Similar Compounds

- 4-Chloro-2-fluorotoluene

- 4-Chloro-2-nitroaniline

- 4-Chloro-2-(trifluoromethyl)aniline

Uniqueness

4-Chloro-2-(difluoromethyl)-1-fluorobenzene is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties. These groups can enhance the compound’s reactivity and stability, making it suitable for various applications in research and industry .

生物活性

4-Chloro-2-(difluoromethyl)-1-fluorobenzene is an organofluorine compound that has garnered attention due to its unique structural features and potential biological activities. The presence of multiple halogen substituents can significantly influence the compound's reactivity and interactions with biological systems. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a chlorine atom and two fluorine atoms on the difluoromethyl group. Its molecular formula is , and it possesses a molecular weight of approximately 192.56 g/mol. The presence of electronegative fluorine atoms typically enhances lipophilicity, which can affect the compound's bioavailability and interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of fluorinated compounds, including this compound. The compound has shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The data indicate that the compound exhibits varying degrees of activity against different bacterial strains, with Staphylococcus aureus showing the highest sensitivity.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The halogen substituents may enhance the compound's ability to penetrate bacterial membranes, leading to increased permeability and subsequent cellular damage.

Study on Fluorinated Compounds

A study published in ScienceDirect investigated the structural activity relationship (SAR) of several fluorinated compounds, including derivatives similar to this compound. The research demonstrated that compounds with multiple halogen substituents exhibited enhanced antimicrobial properties compared to their non-fluorinated counterparts .

Research Findings

In another study focusing on antimicrobial activity, researchers synthesized various chloro- and fluoro-substituted hydrazones, noting that compounds with fluorine substitutions displayed superior activity against resistant bacterial strains . The findings suggest that the incorporation of fluorine atoms into organic molecules can significantly enhance their biological effectiveness.

特性

IUPAC Name |

4-chloro-2-(difluoromethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIWMSBGEDMQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673314 | |

| Record name | 4-Chloro-2-(difluoromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63878-72-8 | |

| Record name | 4-Chloro-2-(difluoromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。